An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole, a molecule of interest within synthetic and medicinal chemistry. In the absence of direct experimental data, this document leverages established NMR principles, substituent effect analysis, and comparative data from analogous structures to provide a robust prediction of its spectral characteristics. Furthermore, a detailed, field-proven protocol for the acquisition of high-quality NMR data for this and similar compounds is presented, ensuring scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted dihydroindole scaffolds.
Introduction: The Central Role of NMR in Structural Elucidation
In the rigorous pipeline of drug development, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step. NMR spectroscopy provides an unparalleled, non-destructive insight into molecular architecture, enabling the detailed mapping of atomic connectivity and stereochemistry. For novel heterocyclic compounds such as 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole, a thorough understanding of its NMR signature is fundamental for confirming its identity, assessing its purity, and understanding its conformational dynamics. This guide is structured to provide a predictive yet scientifically grounded spectral analysis of this target molecule, thereby aiding researchers in their synthetic and analytical endeavors.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole. These predictions are based on the analysis of substituent effects and comparison with known NMR data for related dihydroindole and nitro-aromatic compounds.[1]
Table 1: Predicted ¹H NMR Spectral Data for 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole (in CDCl₃, 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (N-H) | ~5.0-6.0 | br s | - | 1H |
| H-2 (CH₂) | ~3.4-3.6 | s | - | 2H |
| H-4 | ~7.9-8.1 | d | ~2.0 | 1H |
| H-6 | ~7.8-8.0 | dd | ~8.5, 2.0 | 1H |
| H-7 | ~6.6-6.8 | d | ~8.5 | 1H |
| -CH₂CH₃ (methylene) | ~1.8-2.0 | q | ~7.5 | 4H |
| -CH₂CH₃ (methyl) | ~0.8-1.0 | t | ~7.5 | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole (in CDCl₃, 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~55-60 |
| C-3 | ~45-50 |
| C-3a | ~150-155 |
| C-4 | ~115-120 |
| C-5 | ~140-145 |
| C-6 | ~125-130 |
| C-7 | ~108-112 |
| C-7a | ~128-132 |
| -CH₂CH₃ (methylene) | ~30-35 |
| -CH₂CH₃ (methyl) | ~8-12 |
Rationale for Spectral Predictions: A Mechanistic Approach
The predicted chemical shifts are derived from a systematic analysis of the molecular structure, considering the electronic influence of each substituent on the dihydroindole core.
Molecular Structure and Numbering
To facilitate a clear discussion, the atoms of 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole are numbered as follows:
Caption: Numbering scheme for 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole.
¹H NMR Spectrum Analysis
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Aromatic Protons (H-4, H-6, H-7): The nitro group (-NO₂) at the C-5 position is a strong electron-withdrawing group, which significantly deshields the protons on the aromatic ring. This effect is most pronounced at the ortho (H-4 and H-6) and para (not present) positions. Consequently, H-4 and H-6 are expected to resonate at a lower field (higher ppm) compared to the unsubstituted dihydroindole. H-7, being meta to the nitro group, will be less affected but still downfield shifted due to the overall electron deficiency of the ring. The expected splitting pattern arises from spin-spin coupling: H-7 will be a doublet due to coupling with H-6 (ortho coupling, J ≈ 8.5 Hz). H-6 will be a doublet of doublets due to coupling with H-7 (ortho) and H-4 (meta coupling, J ≈ 2.0 Hz). H-4 will appear as a doublet due to the smaller meta coupling with H-6.
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Aliphatic Protons (H-2, -CH₂CH₃): The methylene protons at C-2 are adjacent to the nitrogen atom and are part of the dihydro-pyrrole ring. Their chemical shift is predicted to be around 3.4-3.6 ppm. Due to the geminal diethyl groups at C-3, these protons at C-2 are expected to appear as a singlet, as there are no adjacent protons to couple with. The ethyl groups at C-3 will exhibit a classic quartet for the methylene protons (coupled to the methyl protons) and a triplet for the methyl protons (coupled to the methylene protons).
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N-H Proton: The proton on the nitrogen (H-1) is expected to be a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectrum Analysis
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Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The electron-withdrawing nitro group will cause a significant downfield shift for the carbon to which it is attached (C-5).[2] The other aromatic carbons will also be influenced, with C-4 and C-6 being deshielded. The quaternary carbons (C-3a, C-5, and C-7a) are readily identifiable.
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Aliphatic Carbons (C-2, C-3, -CH₂CH₃): C-2, being adjacent to the nitrogen, will have a chemical shift in the range of 55-60 ppm. C-3 is a quaternary carbon and will be in the range of 45-50 ppm. The methylene and methyl carbons of the ethyl groups will appear in the typical aliphatic region.
Experimental Protocol for High-Fidelity NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole, the following protocol is recommended.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
¹H NMR Acquisition Parameters (500 MHz Spectrometer)
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.
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Spectral Width: 12-16 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8-16 scans for a sufficiently concentrated sample.
¹³C NMR Acquisition Parameters (125 MHz Spectrometer)
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Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
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Spectral Width: 200-240 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).
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Number of Scans: 256-1024 scans, depending on the sample concentration.
Data Processing
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Fourier Transformation: Apply an exponential window function before Fourier transformation to improve the signal-to-noise ratio.
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Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
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Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
